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Introduction

Polypyrimidine tract-binding protein 1 (PTBP1), also known as heterogeneous nuclear
ribonucleoprotein | (hnRNP 1), is a crucial RNA-binding protein that plays a significant role in
the regulation of pre-mRNA splicing.[1][2] It functions as a key regulator of alternative splicing,
a process that allows for the production of multiple protein isoforms from a single gene, thereby
greatly expanding the proteomic diversity of eukaryotic organisms.[3] PTBP1 typically binds to
polypyrimidine tracts within introns and can act as a splicing repressor or activator depending
on its binding position relative to the alternative exon.[1][3] Dysregulation of PTBP1-mediated
splicing has been implicated in a variety of human diseases, including cancer,
neurodegenerative disorders, and metabolic diseases, making it an attractive target for
therapeutic intervention.[3][4][5]

This application note provides a detailed, field-proven guide for performing an in vitro splicing
assay to quantitatively measure the activity of PTBP1. This cell-free system offers a powerful
and controlled environment to dissect the molecular mechanisms of PTBP1-regulated splicing
and to screen for potential modulators of its activity.[6] The protocol described herein is
designed to be a self-validating system, with explanations for the causality behind experimental
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choices, ensuring both technical accuracy and practical utility for researchers in academic and
industrial settings.

Principles of the Assay

The in vitro splicing assay is a cornerstone technique for studying the mechanisms of pre-
MRNA splicing in a controlled, cell-free environment.[6][7] The assay relies on two key
components: a radiolabeled pre-mRNA substrate containing a target exon flanked by introns,
and a splicing-competent nuclear extract, typically prepared from HelLa cells, which provides
the necessary spliceosomal components and other trans-acting factors.[6][8][9]

To measure PTBPL1 activity, the assay is adapted to utilize a pre-mRNA substrate with known
PTBP1 binding sites that influence the splicing of a specific exon. PTBP1 typically represses
exon inclusion by binding to polypyrimidine tracts in the introns flanking the alternative exon,
which is thought to promote the looping out of the exon, thereby preventing its recognition by
the spliceosome.[10] Conversely, PTBP1 can also promote exon inclusion by binding to intronic
splicing silencer elements and blocking the binding of other inhibitory factors.[10][11]

In this assay, the activity of PTBP1 is determined by titrating recombinant PTBP1 protein into
the splicing reaction and observing the corresponding change in the ratio of spliced products
(exon inclusion vs. exon skipping). The RNA products are separated by denaturing
polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[6][8]
Quantification of the radioactive bands allows for a precise measurement of PTBP1's effect on
splicing.

Mechanism of PTBP1-Mediated Splicing Repression
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Caption: PTBP1-mediated exon skipping via RNA looping.

Materials and Reagents
DNA Template for In Vitro Transcription

* Minigene Construct: A plasmid containing a T7, T3, or SP6 RNA polymerase promoter
followed by a model pre-mRNA sequence. A commonly used backbone is the pETO1 vector.
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[12] The minigene should contain at least two exons and one intron. For studying PTBP1, the
intron should contain known PTBP1 binding sites (polypyrimidine tracts). The human 3-
globin gene is a well-characterized model system that can be modified for this purpose.[13]

e Restriction Enzyme: To linearize the plasmid DNA template downstream of the
polyadenylation signal. BamHI is commonly used for (3-globin-based vectors.[13]

o DNA Purification Kit: For purifying the linearized DNA template.

In Vitro Transcription

 RNA Polymerase: T7, T3, or SP6 RNA polymerase, corresponding to the promoter in the
minigene construct.

e Ribonucleotides (NTPs): ATP, CTP, GTP, and UTP solution.[14]

o Radiolabeled Nucleotide: [a-32PJUTP or [a-32P]CTP for internally labeling the pre-mRNA
transcript.[7]

* RNase Inhibitor: To prevent RNA degradation.
e DNase | (RNase-free): To remove the DNA template after transcription.

e Transcription Buffer

In Vitro Splicing Reaction

o Hela Cell Nuclear Extract: Splicing-competent nuclear extract is a critical component. It can
be prepared in-house from HelLa cells or purchased from commercial suppliers (e.g.,
ProteinOne).[15][16][17]

e Recombinant PTBP1 Protein: Highly purified recombinant PTBPL1 is essential for the assay.
This can be produced in-house or obtained from commercial sources (e.g., MyBioSource,
Sino Biological).[1][18]

o Splicing Reaction Buffer Components:

o HEPES-KOH buffer
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[e]

MgClz

o ATP

[¢]

Creatine Phosphate

[¢]

Potassium Chloride (KCI) or Potassium Acetate (KOAC)[7]

[e]

Polyvinyl alcohol (PVA)[6]

e Splicing Stop Solution: Contains proteinase K, SDS, and EDTA to stop the reaction and
digest proteins.[6]

RNA Analysis

e Phenol:Chloroform:lsoamyl Alcohol: For RNA extraction.

o Ethanol and Sodium Acetate: For RNA precipitation.

e RNA Loading Dye: Containing formamide, EDTA, bromophenol blue, and xylene cyanol.[6]

o Urea-Polyacrylamide Gel (6-8%): For denaturing electrophoresis to separate RNA species.
[19]

o TBE Buffer (Tris-Borate-EDTA): For running the gel.

e Phosphor Screen and Imaging System: For detecting and quantifying the radiolabeled RNA
bands (e.g., Azure Sapphire FL Biomolecular Imager).[20]

Experimental Protocols
Part 1: Preparation of Radiolabeled Pre-mRNA Substrate
o Linearize the DNA Template: Digest 10-20 ug of the minigene plasmid with the appropriate

restriction enzyme overnight to ensure complete linearization.

» Purify the Linearized Template: Purify the linearized DNA using a DNA purification kit or by
phenol:chloroform extraction followed by ethanol precipitation. Resuspend the DNA in
RNase-free water.
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e Set up the In Vitro Transcription Reaction: In a sterile, RNase-free microcentrifuge tube,
assemble the following components on ice:

Component Volume Final Concentration
5x Transcription Buffer 4 pL 1x

100 mM DTT 2 L 10 mM

RNase Inhibitor 1puL 40 units

2.5 mMATP, CTP, GTP 2 uL each 0.5 mM each

50 pM UTP 1L 2.5uM

[a-32PJUTP (10 mCi/mL) 5 pL -

Linearized DNA Template (1 i 50 gl

Hg/uL)

RNA Polymerase 1L 20 units

| RNase-free Water | to 20 pL | - |
e |ncubate: Incubate the reaction at 37°C for 1-2 hours.

o DNase Treatment: Add 1 pL of RNase-free DNase | and incubate at 37°C for 15 minutes to
remove the DNA template.

o Purify the RNA Transcript: Purify the radiolabeled pre-mRNA by phenol:chloroform extraction
and ethanol precipitation. Resuspend the RNA pellet in 20 pL of RNase-free water.

o Assess RNA Quality and Quantity: Run a small aliquot on a denaturing agarose gel to check
for integrity.[21] The specific activity should be determined by scintillation counting.

Part 2: In Vitro Splicing Reaction

e Prepare a Master Mix: On ice, prepare a master mix for the desired number of reactions. For
a single 25 pL reaction:
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Component Volume Final Concentration

HeLa Nuclear Extract (5-

12.5 pL 40-50% (vIv)

10 mg/mL)
80 mM MgCl2 1pL 3.2mM
25x ATP/Creatine Phosphate

] 1puL 1x
Mix
0.4 M HEPES-KOH, pH 7.3 1.25 pL 20 mM
13% Polyvinyl Alcohol (PVA) 5puL 2.6%

| RNase-free Water | Variable | - |

o Set up Individual Reactions: Aliquot the master mix into individual tubes.

e Add Recombinant PTBP1: Add varying amounts of recombinant PTBP1 protein (e.g., 0, 50,
100, 200, 400 nM) to the respective tubes. In a control reaction, add the buffer in which
PTBP1 is stored.

o Add Radiolabeled Pre-mRNA: Add approximately 20 fmol (~100,000 cpm) of the 32P-labeled
pre-mRNA substrate to each reaction.[7]

 Incubate: Gently mix and incubate the reactions at 30°C for 1-4 hours. The optimal
incubation time should be determined empirically for the specific substrate.[6]

o Stop the Reaction: Stop the reaction by adding 175 pL of splicing stop solution and incubate
at 37°C for 15 minutes.[6]

Part 3: RNA Extraction and Analysis

o RNA Extraction: Extract the RNA by adding 200 pL of phenol:chloroform:isoamyl alcohol,
vortexing, and centrifuging. Transfer the aqueous (upper) phase to a new tube.[8]

* RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of 100% ethanol and 1/10
volume of 3 M sodium acetate, and incubate at -20°C for at least 30 minutes.[8]
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o Pellet and Wash: Centrifuge at high speed for 15 minutes to pellet the RNA. Carefully
remove the supernatant, wash the pellet with 70% ethanol, and air-dry briefly.

o Resuspend: Resuspend the RNA pellet in 10 puL of RNA loading dye.[8]

o Denaturing PAGE: Denature the samples by heating at 70-95°C for 5 minutes, then load
them onto a 6-8% denaturing polyacrylamide-urea gel.[22]

o Electrophoresis: Run the gel in 1x TBE buffer until the bromophenol blue dye reaches the
bottom.

 Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the
screen using a phosphor imager.[23] Quantify the intensity of the bands corresponding to the
pre-mRNA, spliced mRNA (exon included and exon skipped), and splicing intermediates
using image analysis software.[24]

Experimental Workflow
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Caption: Workflow for the in vitro PTBP1 activity assay.

© 2026 BenchChem. All rights reserved. 9/18 Tech Support


https://www.benchchem.com/product/b1177277?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Data Analysis and Interpretation

The primary output of the assay is an autoradiogram showing bands corresponding to different
RNA species. The expected bands are:

¢ Pre-mRNA: The unspliced, full-length transcript.

o Spliced mRNA (Exon Included): The final product with the alternative exon included.
o Spliced mRNA (Exon Skipped): The final product with the alternative exon excluded.
e Splicing Intermediates: Lariat intron-exon 2 and free exon 1.

Quantification:

o Use densitometry software to measure the intensity of each band.

o Calculate the percentage of exon inclusion (% Spliced In, or PSI) for each reaction using the
following formula:

PSI = [Intensity of Exon Included mRNA / (Intensity of Exon Included mRNA + Intensity of
Exon Skipped mRNA)] x 100

Interpretation:

» Basal Splicing: The reaction with no added recombinant PTBP1 establishes the baseline
level of exon inclusion.

o PTBPL1 Activity: A dose-dependent decrease in PSI with increasing concentrations of PTBP1
indicates that PTBP1 is acting as a splicing repressor for the tested exon. Conversely, an
increase in PSI would indicate a role as a splicing enhancer.

o |C50/EC50 Determination: For screening potential inhibitors or activators, the concentration
of the compound that results in a 50% change in PTBP1 activity (IC50 for inhibitors, EC50
for activators) can be calculated by plotting the PSI values against the log of the compound
concentration.

Sample Data Table
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Intensity (Exon

Intensity (Exon

[PTBP1] (nM) Included) Skipped) PSI (%)
0 8500 1500 85.0

50 6500 3500 65.0
100 4000 6000 40.0
200 2000 8000 20.0
400 500 9500 5.0

This sample data illustrates a clear dose-dependent repression of exon inclusion by PTBP1.

Troubleshooting
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Problem

Possible Cause(s)

Suggested Solution(s)

No splicing activity (only pre-
MRNA band visible)

Inactive nuclear extract.

Use a fresh aliquot of nuclear
extract or prepare a new
batch. Test the extract with a
control pre-mRNA known to

splice efficiently.

Incorrect reaction conditions
(e.g., Mg?+, ATP).

Optimize the concentrations of
MgCl2, ATP, and other buffer

components.[6]

Degraded pre-mRNA
substrate.

Ensure all reagents and
equipment are RNase-free.[25]
Purify the transcript

immediately after synthesis.

Low transcript yield from in

vitro transcription

Inactive enzyme or degraded
NTPs.

Use fresh RNA polymerase
and NTPs. Avoid multiple
freeze-thaw cycles of reagents.
[26]

Inhibitors in the DNA template

preparation.

Ensure the linearized DNA
template is highly pure.
Perform an extra purification

step if necessary.

Smeared bands on the gel

RNA degradation.

Maintain an RNase-free
environment. Add RNase
inhibitor to the splicing
reaction.

Incomplete denaturation of
RNA.

Ensure the loading dye
contains sufficient formamide
and that samples are heated

properly before loading.[22]

High background on

autoradiogram

Incomplete removal of
unincorporated 32P-UTP.

Ensure thorough purification of
the pre-mRNA transcript after

the transcription reaction.
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o o Ensure complete proteinase K
Precipitated protein in the ] ]
digestion and clean
sample. )
phenol:chloroform extraction.

Conclusion

The in vitro splicing assay is a robust and versatile tool for elucidating the function of splicing
factors like PTBP1 and for the discovery of novel therapeutic agents that target the splicing
machinery. By carefully controlling the experimental variables and understanding the principles
behind each step, researchers can obtain reliable and quantitative data on PTBP1 activity. This
application note provides a comprehensive and technically sound framework to successfully
implement this powerful assay in the laboratory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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